2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid
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Description
2-Benzyloxy-6-methylbiphenyl-3’-carboxylic acid is a biphenyl derivative. It has a molecular weight of 318.37 . The IUPAC name for this compound is 2’- (benzyloxy)-6’-methyl- [1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H18O3/c1-15-7-5-12-19 (24-14-16-8-3-2-4-9-16)20 (15)17-10-6-11-18 (13-17)21 (22)23/h2-13H,14H2,1H3, (H,22,23) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 318.37 . It is a biphenyl derivative that has attracted significant attention in the field of research due to its promising physical and chemical properties.Scientific Research Applications
Coordination Polymers and Luminescence
2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid derivatives have been utilized in the synthesis of lanthanide-based coordination polymers. These compounds, owing to their aromatic carboxylic acid components, contribute to the formation of complex structures with lanthanide ions, leading to materials with interesting photophysical properties. For instance, lanthanide complexes synthesized using derivatives of this acid exhibit significant luminescence efficiencies, especially in the case of terbium (Tb3+) complexes, which show bright green luminescence in the solid state. These findings underscore the potential of such compounds in the development of luminescent materials for various applications, including sensors and display technologies (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Synthesis and Drug Intermediates
Derivatives of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid play a crucial role in the synthesis of various bioactive compounds and potential drug intermediates. For example, they have been used as key intermediates in the syntheses of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, a chemotherapeutic agent. These intermediates enable the coupling of carboxyl groupings with amino compounds, facilitating the production of compounds with potential therapeutic applications. This highlights the importance of such derivatives in medicinal chemistry and drug development processes (Piper, Montgomery, Sirotnak, & Chello, 1982).
Material Science and Liquid Crystals
In material science, specifically in the context of liquid crystals, chiral 2-methylchroman-2-carboxylic acid derivatives prepared from 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid have been investigated as new chiral dopants. These compounds, with their rigid core structures, exhibit significant helical twisting power, influencing the functional groups and flexible terminal structures of nematic liquid crystals. Such research contributes to the advancement of liquid crystal display technologies and the development of new materials with tailored optical properties (Shitara, Aoki, Hirose, & Nohira, 2000).
Photophysical Properties and Electron Transfer
The study of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid derivatives also extends to their photophysical properties and their role in electron transfer processes. For example, the synthesis of lanthanide 4-benzyloxy benzoates, including derivatives of this acid, has been explored to understand the influence of electron-withdrawing and electron-donating groups on luminescent properties. Such studies are crucial for the design and development of materials with desired photophysical characteristics, applicable in areas such as optoelectronics and photovoltaics (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
properties
IUPAC Name |
3-(2-methyl-6-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-7-5-12-19(24-14-16-8-3-2-4-9-16)20(15)17-10-6-11-18(13-17)21(22)23/h2-13H,14H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGKSKKDYFQVFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C3=CC(=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid |
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